molecular formula C17H17NO3 B1194972 Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester

Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester

Cat. No. B1194972
M. Wt: 283.32 g/mol
InChI Key: DTEQKVYORJRXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester is a member of phenols and a benzoate ester.

Scientific Research Applications

  • Formation and Stability of Derivatives : A study by Bremanis et al. (1987) explored the formation of imidazolidine derivatives from reactions with isothiocyanates, which could be relevant for understanding the behavior of acetic acid esters in similar chemical reactions (Bremanis et al., 1987).

  • Thermal Behavior : Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal decomposition and stability of various esters, including those related to acetic acid esters. This research is crucial for understanding the stability of these compounds under different conditions (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

  • Synthesis Methods : Research by Zhang Guo-fu (2012) on the synthesis of specific acetic acid esters provides insights into the methodologies for creating these compounds, highlighting the operational ease, mild reaction conditions, and high yield (Zhang Guo-fu, 2012).

  • Oxidative Amidation : A study by Chau and Ciufolini (2014) on bimolecular oxidative amidation of phenols involving acetic acid esters can offer insights into the chemical processes and mechanisms involved (Chau & Ciufolini, 2014).

  • Development in Synthesis for Specific Applications : Ainge et al. (2010) describe the optimization and scale-up of a manufacturing route for an intermediate involving an acetic acid ester, highlighting its application in industrial processes (Ainge et al., 2010).

  • Antimicrobial Activities : Research by Demirbas et al. (2004) on the synthesis and antimicrobial activities of acetic acid esters underscores their potential in developing new antimicrobial agents (Demirbas et al., 2004).

properties

Product Name

Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-(2-phenylethylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-13(19)21-16-9-7-15(8-10-16)17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

DTEQKVYORJRXBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

solubility

21.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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